molecular formula C12H15N5O2 B13000565 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13000565
M. Wt: 261.28 g/mol
InChI Key: YOKDHCJIEJFCHF-UHFFFAOYSA-N
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Description

1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylicacid is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

The synthesis of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylicacid can be achieved through various synthetic routes. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method yields the target compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . Another approach involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization steps .

Chemical Reactions Analysis

1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylicacid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways.

    Industry: It is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzymes like CDK2 by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . This inhibition can lead to apoptosis in certain cancer cell lines.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15N5O2/c1-7-5-8(2)17-11(13-7)14-12(15-17)16-4-3-9(6-16)10(18)19/h5,9H,3-4,6H2,1-2H3,(H,18,19)

InChI Key

YOKDHCJIEJFCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N3CCC(C3)C(=O)O)C

Origin of Product

United States

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